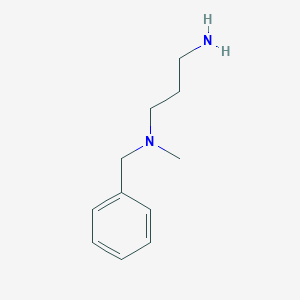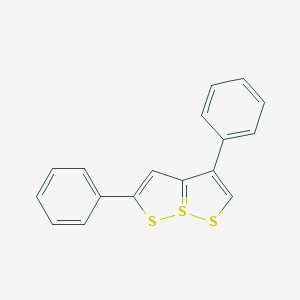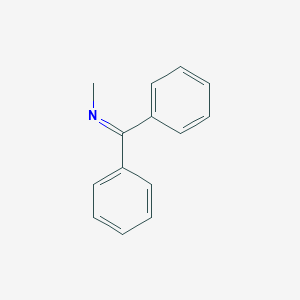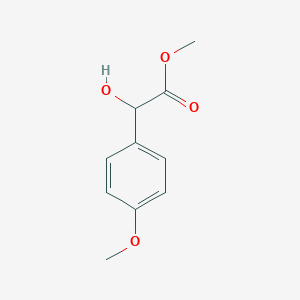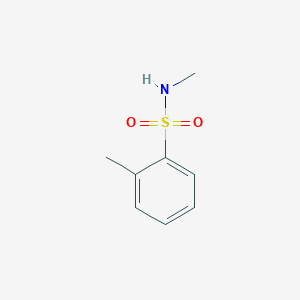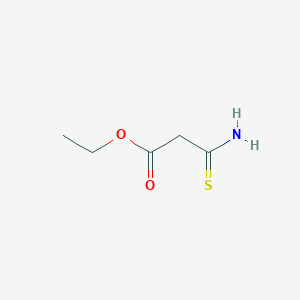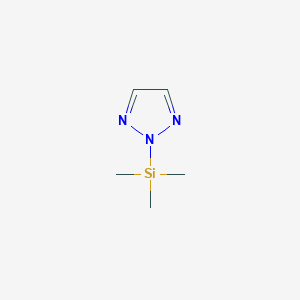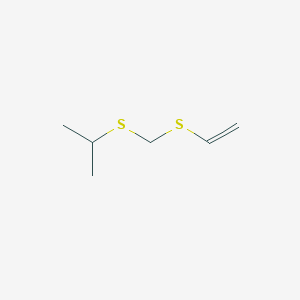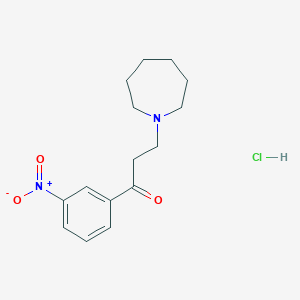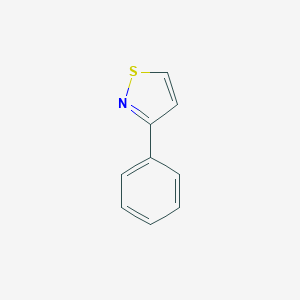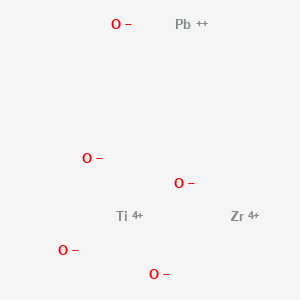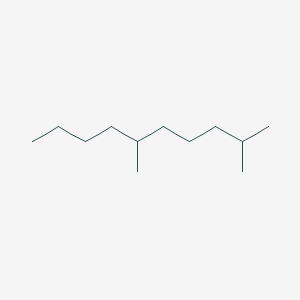
2,6-二甲基癸烷
描述
2,6-Dimethyldecane is an organic compound with the molecular formula C₁₂H₂₆. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by the presence of two methyl groups attached to the sixth and second carbon atoms of a decane chain. It is a colorless liquid with a relatively low boiling point and is often used in various chemical and industrial applications.
科学研究应用
2,6-Dimethyldecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: The compound is studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used as a solvent and as an intermediate in the production of various chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyldecane can be synthesized through a multi-step reaction process. One common method involves the use of iron(II) acetate and chloroform in diethyl ether at 0°C for one hour. This is followed by hydrogenation using diisobutylaluminium hydride and iron(II) bis(trimethylsilyl)amide at 20°C under a pressure range of 1500.15 to 7500.75 Torr .
Industrial Production Methods
In industrial settings, 2,6-Dimethyldecane is typically produced through catalytic hydrogenation of specific precursors. The process involves the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the precursor molecules, resulting in the formation of the desired alkane.
化学反应分析
Types of Reactions
2,6-Dimethyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions are typically carried out under acidic or basic conditions.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or heat.
Major Products Formed
Oxidation: The major products formed from the oxidation of 2,6-Dimethyldecane include 2,6-dimethyldecanol, 2,6-dimethyldecanal, and 2,6-dimethyldecanoic acid.
Substitution: Halogenation reactions yield products such as 2,6-dimethyl-1-chlorodecane or 2,6-dimethyl-1-bromodecane.
作用机制
The mechanism of action of 2,6-Dimethyldecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound may also undergo metabolic transformations, leading to the formation of bioactive metabolites that interact with specific pathways and molecular targets.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyldecane
- 2,4-Dimethyldecane
- 2,8-Dimethyldecane
Uniqueness
2,6-Dimethyldecane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. This structural arrangement affects its boiling point, solubility, and reactivity compared to other dimethyldecane isomers. The specific placement of the methyl groups also impacts its interactions with other molecules, making it distinct in its applications and behavior in various chemical reactions.
属性
IUPAC Name |
2,6-dimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJGXZWEQBKLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864367 | |
| Record name | 2,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13150-81-7 | |
| Record name | 2,6-Dimethyldecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms utilize 2,6-dimethyldecane as a carbon source, and if so, how?
A1: While 2,6-dimethyldecane is considered a recalcitrant branched hydrocarbon, research demonstrates that certain microorganisms can degrade it. A study successfully engineered a Pseudomonas citronellolis strain capable of utilizing this compound. [] This was achieved by introducing mutations that constitutively expressed enzymes involved in medium- to long-chain alkane oxidation. These modified P. citronellolis strains could then degrade 2,6-dimethyldecane via the citronellol pathway. This was confirmed by identifying citronellol as a metabolite, observing the induction of geranyl-coenzyme A carboxylase (a key enzyme in the citronellol pathway), and demonstrating β-decarboxymethylation of 2,6-dimethyldecane by whole cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


